molecular formula C20H20N2O2S B2675034 (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone CAS No. 1001785-96-1

(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone

Cat. No. B2675034
CAS RN: 1001785-96-1
M. Wt: 352.45
InChI Key: IVKVFLQVHPCLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone, also known as DPPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme, glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Studies have also shown that this compound can regulate the expression of certain genes that are involved in cell growth and proliferation, as well as the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone, including the development of new cancer therapies, the investigation of its potential as an anti-inflammatory and antioxidant agent, and the exploration of its effects on other diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

The synthesis of (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with 3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole-1-carboxylic acid hydrazide. This reaction produces the intermediate compound, (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)hydrazinecarboxamide, which is then further reacted with acetic anhydride and triethylamine to yield the final product, this compound.

Scientific Research Applications

(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment, where this compound has been shown to have anti-tumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-24-17-12-10-16(11-13-17)20(23)22-15(3)19(14(2)21-22)25-18-8-6-5-7-9-18/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKVFLQVHPCLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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